Thiatetrazole

Description

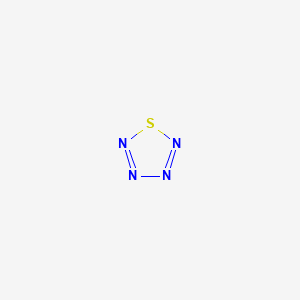

Thiatetrazole (cyclo-SN₄) is a nitrogen-rich sulfur nitride with a five-membered ring structure containing one sulfur and four nitrogen atoms. It is a high-energy-density material (HEDM) due to its polynitrogen, electron-rich planar configuration, which enables rapid energy release upon decomposition . Unlike conventional tetrazoles (four nitrogen atoms in a five-membered ring), this compound incorporates sulfur, altering its electronic and structural properties. This compound has garnered attention in materials science, particularly for applications in explosives and propellants, where its energy density and stability under high pressures (above 64 GPa) are advantageous . Computational studies suggest that sulfur-nitrogen systems like this compound form stable structures under extreme conditions, though their metastability at ambient temperatures limits practical use .

Properties

CAS No. |

81671-99-0 |

|---|---|

Molecular Formula |

N4S |

Molecular Weight |

88.09 g/mol |

IUPAC Name |

thiatetrazole |

InChI |

InChI=1S/N4S/c1-2-4-5-3-1 |

InChI Key |

PMKIYXFOEJFWIC-UHFFFAOYSA-N |

Canonical SMILES |

N1=NSN=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiatetrazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with sodium azide under acidic conditions. This reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper or zinc salts may be employed to enhance the reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Thiatetrazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of this compound typically yields thiol derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Thiatetrazole has a wide range of applications in scientific research:

Chemistry: this compound derivatives are used as building blocks in the synthesis of more complex molecules.

Biology: this compound-containing compounds have shown potential as enzyme inhibitors and antimicrobial agents.

Medicine: this compound derivatives are being explored for their potential use in drug development, particularly as antifungal and anticancer agents.

Industry: this compound is used in the production of high-energy materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of thiatetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing this compound to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiatetrazole belongs to a broader class of heterocyclic compounds, including tetrazoles, thiazoles, and thiadiazoles. Below is a detailed comparison:

Structural Features

| Compound | Ring Structure | Heteroatoms | Aromaticity | Key Structural Notes |

|---|---|---|---|---|

| This compound | 5-membered (SN₄) | S, N | Non-aromatic | High electron density; planar |

| Tetrazole | 5-membered (N₄CH) | 4N, C | Aromatic | Bioisostere for carboxylic acids |

| Thiazole | 5-membered (C₃NS) | S, N, C | Aromatic | Found in vitamin B1 and drugs |

| Thiadiazole | 5-membered (C₂N₂S) | S, 2N, C | Aromatic | Diverse substitution sites |

- Tetrazole : Aromaticity stabilizes the ring, making it suitable for drug design (e.g., as a metabolically stable carboxylate replacement) .

- Thiazole : Aromaticity and sulfur’s electronegativity enable interactions in biological targets (e.g., penicillin, antitumor agents) .

Key Research Findings and Data Tables

Comparative Pharmacological Activities

Energy Density Comparison

| Material | Energy Density (kJ/cm³) | Stability | |

|---|---|---|---|

| This compound | ~12.5 | High-pressure only | |

| TNT | 6.3 | Stable | - |

| Tetrazole (Pb(N₅)₂) | 8.9 | Shock-sensitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.